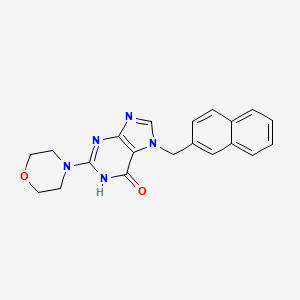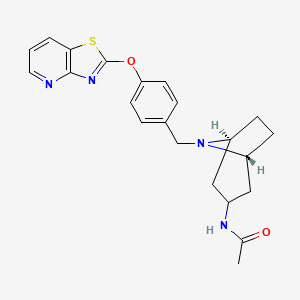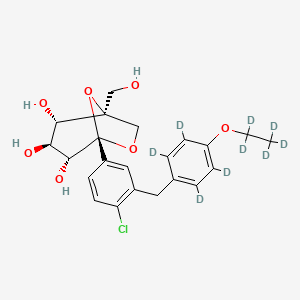
Selina-4(15),7(11)-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selina-4(15),7(11)-dien-8-one is a sesquiterpene compound that belongs to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selina-4(15),7(11)-dien-8-one typically involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg²⁺) to facilitate the cleavage of the diphosphate group and the formation of a reactive carbocation intermediate .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, the selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis can be expressed in bacterial cells to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Selina-4(15),7(11)-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated sesquiterpenes, reduced sesquiterpenes, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Selina-4(15),7(11)-dien-8-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Selina-4(15),7(11)-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Germacrene B: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: A sesquiterpene with a similar carbon skeleton but different double bond positions.
β-Selinene: Similar to α-selinene but with different stereochemistry.
Uniqueness
Selina-4(15),7(11)-dien-8-one is unique due to its specific double bond positions and functional groups, which confer distinct chemical and biological properties compared to other similar sesquiterpenes .
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1 |
Clave InChI |
NKGSEACIYQINQJ-DZGCQCFKSA-N |
SMILES isomérico |
CC(=C1C[C@H]2C(=C)CCC[C@@]2(CC1=O)C)C |
SMILES canónico |
CC(=C1CC2C(=C)CCCC2(CC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


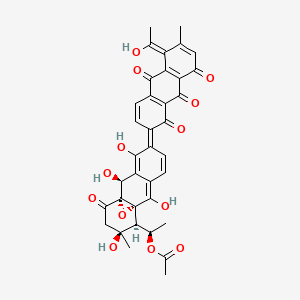





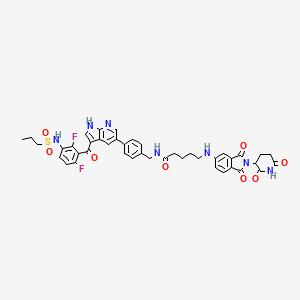
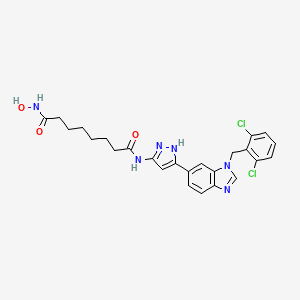
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)
